molecular formula C10H16N2O3S B2745422 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole CAS No. 183066-67-3

2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole

Cat. No.: B2745422
CAS No.: 183066-67-3
M. Wt: 244.31
InChI Key: XSEMBOMSMMUQQV-UHFFFAOYSA-N
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Description

2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole is a versatile chemical compound with immense potential in scientific research. Its unique structure allows for multifaceted applications, ranging from drug synthesis to catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole typically involves the reaction of thiazole derivatives with tert-butoxycarbonyl (Boc) protected amines. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the compound. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of thiazole, such as thiazole aldehydes, thiazole carboxylic acids, and thiazole alcohols .

Scientific Research Applications

2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole include:

  • 2-(N-t-butoxycarbonylamino)methyl-4-hydroxymethylthiazole
  • 2-(N-t-butoxycarbonylamino)methyl-5-methylthiazole
  • 2-(N-t-butoxycarbonylamino)methyl-5-ethylthiazole

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its hydroxymethyl group provides additional reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[[5-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-5-8-11-4-7(6-13)16-8/h4,13H,5-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEMBOMSMMUQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 330 mg potion of sodium boron hydride was added to 25 ml of a methanol solution containing 4.12 g of 2-(N-t-butoxycarbonylamino)methyl-5-formylthiazole under ice-cooling, and the mixture was then stirred at room temperature for 1 hour. Under reduced pressure, the solvent was distilled off, and water was added to the resulting residue, followed by extraction with ethyl acetate (80 ml×3). The organic layer was dried over anhydrous sodium sulfate and then filtered, and the solvent was evaporated under reduced pressure to obtain 2.17 g of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole.
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
25 mL
Type
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Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step Two

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